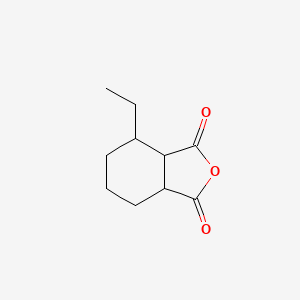
4-Ethylhexahydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylhexahydroisobenzofuran-1,3-dione is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O₃. It is part of the isobenzofuran family, which is known for its diverse chemical properties and applications in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylhexahydroisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen as an oxidant in subcritical water, which serves as both the solvent and the reaction medium . This environmentally benign procedure does not require a catalyst and can be completed in a single step .
Industrial Production Methods
Industrial production methods for 4-Ethylhexahydroisobenzofuran-1,3-dione are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of subcritical water and molecular oxygen is favored due to its cost-effectiveness and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylhexahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can convert the compound into different derivatives, often using complex metal hydrides.
Substitution: The compound can undergo substitution reactions, particularly in the presence of acyl halides or alcohols.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.
Reduction: Complex metal hydrides.
Substitution: Acyl halides, alcohols.
Major Products Formed
Oxidation: Isobenzofuran-1,3-dione derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted isobenzofuran derivatives.
Applications De Recherche Scientifique
4-Ethylhexahydroisobenzofuran-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethylhexahydroisobenzofuran-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include oxidation-reduction reactions and substitution processes . These interactions can lead to the formation of bioactive derivatives with potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobenzofuran-1,3-dione: Shares a similar core structure but lacks the ethyl group.
Hexahydroisobenzofuran-1,3-dione: Similar structure but without the ethyl substitution.
Uniqueness
4-Ethylhexahydroisobenzofuran-1,3-dione is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a building block in organic synthesis and its bioactive properties .
Propriétés
Numéro CAS |
140651-06-5 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-ethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h6-8H,2-5H2,1H3 |
Clé InChI |
AGXULMINMVSGBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC2C1C(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
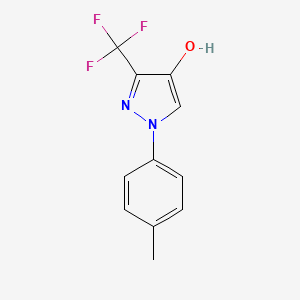
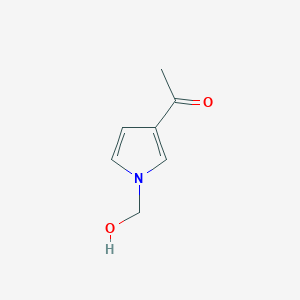
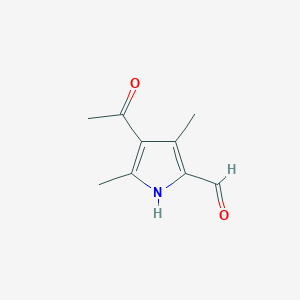
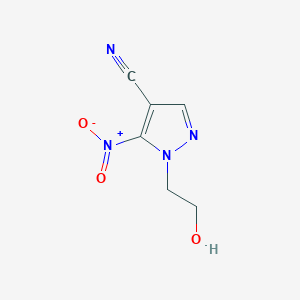

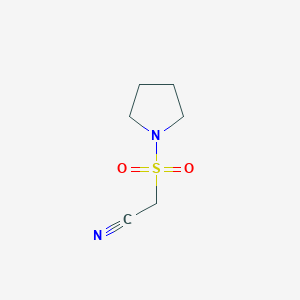
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
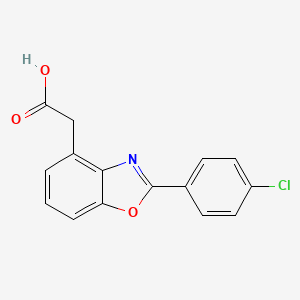

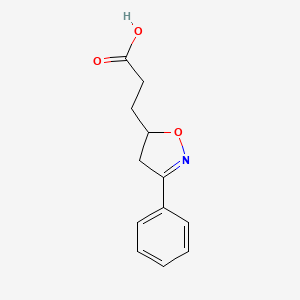
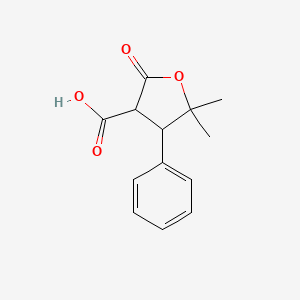
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)

